molecular formula C17H24N2O4 B1324934 Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate CAS No. 952183-21-0

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate

Cat. No. B1324934
CAS RN: 952183-21-0
M. Wt: 320.4 g/mol
InChI Key: YOJFXLIKLDTSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate” is a chemical compound with the CAS Number: 952183-21-0. It has a molecular weight of 320.39 and its linear formula is C17H24N2O4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H24N2O4 . More detailed structural information, such as bond lengths, would require more specific studies or computational modeling .

Scientific Research Applications

Synthesis and Chiral Applications

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate and similar compounds have been explored for their utility in organic synthesis and chiral applications. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, have been prepared and used as a chiral auxiliary in dipeptide synthesis, demonstrating their value in producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Conformational Studies

Research into the conformation of tert-butyl 2-methoxy-5, 6-dihydro-2 H-pyran-6-carboxylates, a closely related compound, has been conducted using 1H and 13C NMR spectroscopy. These studies have provided insights into the conformational behavior and stability of such compounds (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).

Halogen Substitution Reactions

Halogen-substituted derivatives of pyrazolo[5,1-c][1,2,4]triazines, which include tert-butyl groups, have been synthesized, showcasing the versatility and reactivity of these compounds in creating novel derivatives (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Intermediate Role in Biotin Synthesis

Tert-butyl derivatives have been utilized as key intermediates in the synthesis of natural products like Biotin. Biotin plays an essential role in the metabolic cycle, indicating the significance of these compounds in biological processes (Qin et al., 2014).

Use in Stereoselective SN2 Alkylation

Dynamic kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary for stereoselective SN2 alkylation with malonic ester enolate has been demonstrated. This highlights the compound's role in stereoselective synthesis, a critical aspect of medicinal chemistry (Kubo, Takahashi, Kubota, & Nunami, 1995).

Safety and Hazards

The safety information available indicates that this compound is associated with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-11-18(19)14(15(20)22-4)13-9-6-5-7-10-13/h5-7,9-10,14H,8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJFXLIKLDTSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640003
Record name tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952183-21-0
Record name Methyl 2-[(1,1-dimethylethoxy)carbonyl]-α-phenyl-1-pyrazolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.